
N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
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Biological Activity
N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1251565-90-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19FN4O2
- Molecular Weight : 403.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features, particularly the triazole moiety, which is known for its ability to interact with various biological targets. The presence of the fluorobenzyl and methoxyphenyl groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar in structure to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
N-(2-fluorobenzyl)-... | 12.5 - 25 | Staphylococcus aureus (MRSA) |
Similar Triazoles | 6.25 - 50 | Escherichia coli, Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values suggest that this compound may be comparable to established antibiotics like nitrofurantoin in terms of efficacy against resistant strains .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity against various strains of Candida and Aspergillus. The introduction of electron-withdrawing groups in the triazole structure has been linked to increased antifungal potency:
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 12.5 - 25 |
Aspergillus niger | 25 - 50 |
The antifungal activity is attributed to the ability of the triazole ring to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Activity
Emerging research indicates that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds structurally similar to N-(2-fluorobenzyl)-... have been tested against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical) | 10 - 20 |
MCF7 (breast) | 15 - 30 |
These results highlight the potential of this compound as a lead for developing new anticancer agents .
Case Studies
One notable study evaluated the efficacy of a series of triazole derivatives against Mycobacterium tuberculosis, revealing that compounds with similar structural motifs demonstrated significant activity with MIC values as low as 21.25 μM . This suggests that N-(2-fluorobenzyl)-... could be further explored for its potential in treating tuberculosis.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is C22H18FN5O2 with a molecular weight of 403.4 g/mol. The compound features a triazole ring, which is crucial for its biological properties. The presence of fluorine and methoxy groups enhances its pharmacological profile by improving binding affinity to target proteins.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound across various cancer cell lines. Notably, it exhibits strong antiproliferative effects against:
- A549 (lung cancer) : IC50 value of approximately 4.42 μM.
- NCI-H1299 (non-small cell lung cancer) : IC50 value significantly lower than that of A549, indicating higher potency.
The mechanisms underlying its antitumor effects include:
- Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like cleaved caspase 3 and PARP.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
Compound | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
This compound | A549 | 4.42 | Apoptosis induction |
Compound 4b | NCI-H1299 | 1.56 | Apoptosis induction |
Compound 4c | NCI-H1437 | 3.51 | Apoptosis induction |
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development in treating bacterial infections.
Synthesis and Derivative Development
The synthesis typically involves the reaction of 2-fluorobenzylamine with appropriate precursors under controlled conditions to yield the desired triazole derivative. The structural modifications on the benzyl or phenyl groups can significantly impact biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this triazole derivative:
- Antitumor Effects : A study published in MDPI highlighted that structurally similar compounds exhibited significant anticancer properties by targeting EGFR pathways.
- In Vivo Studies : Future research is needed to validate these findings in vivo to assess pharmacokinetics and therapeutic efficacy in animal models.
Q & A
Q. Basic: What are the key structural features of this compound, and how are they characterized experimentally?
The compound contains a 1,2,3-triazole core substituted with a pyridinyl group at position 5, a 3-methoxyphenyl group at position 1, and a 2-fluorobenzyl carboxamide at position 3. Key characterization methods include:
- X-ray crystallography for absolute configuration determination (using SHELX programs for refinement ).
- NMR spectroscopy (1H/13C) to confirm substituent positions, particularly distinguishing fluorobenzyl and methoxyphenyl proton environments.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
Q. Advanced: How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structural refinement?
Crystallographic challenges like rotational disorder in the pyridinyl or fluorobenzyl groups require:
- SHELXL refinement strategies : Using PART, SIMU, and DELU instructions to model anisotropic displacement parameters .
- Twinning analysis : Employing PLATON or TWINLAWS to detect and refine twin domains. For high-resolution data (e.g., <1.0 Å), SHELXL’s HKLF 5 format improves handling of overlapping reflections .
- Validation tools : CheckCIF reports to identify outliers in bond lengths/angles, especially for fluorine-substituted aromatic systems .
Q. Basic: What synthetic routes are reported for triazole-carboxamide derivatives like this compound?
A typical multi-step synthesis involves:
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core (e.g., reacting 3-methoxyphenyl azide with a pyridinyl alkyne) .
Carboxamide formation : Coupling the triazole-4-carboxylic acid intermediate with 2-fluorobenzylamine using EDC/HOBt activation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water .
Q. Advanced: How do electronic effects of substituents (e.g., fluorine, methoxy) influence the compound’s bioactivity?
- Fluorine : Enhances metabolic stability via C–F bond strength and modulates π-π stacking with target proteins (e.g., kinase active sites) .
- Methoxy group : Electron-donating effects increase electron density on the triazole ring, potentially altering binding affinity. Comparative SAR studies require synthesizing analogs with substituents like -Cl or -CF3 and testing in enzyme inhibition assays .
- Pyridinyl group : Participates in hydrogen bonding; replacing it with other heterocycles (e.g., pyrimidine) can validate target engagement .
Q. Basic: What solvents and conditions optimize solubility for in vitro assays?
The compound’s low aqueous solubility (common for triazole-carboxamides) necessitates:
- DMSO stock solutions (≤10 mM) for cellular assays, with dilution in buffer (e.g., PBS) to avoid cytotoxicity .
- Co-solvents : 10-20% PEG-400 or cyclodextrin-based formulations for pharmacokinetic studies .
Q. Advanced: How can conflicting biochemical assay results (e.g., IC50 variability) be systematically addressed?
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Ligand purity : Ensure >95% purity (HPLC-UV/ELSD) to rule out byproducts affecting activity .
- Binding mode analysis : Molecular docking (AutoDock Vina) or SPR studies to confirm target engagement vs. off-target effects .
Q. Basic: What spectroscopic techniques differentiate regioisomers in triazole synthesis?
- 1H NMR : Triazole CH proton (δ ~7.5–8.5 ppm) splitting patterns distinguish 1,4- vs. 1,5-disubstituted isomers.
- 13C NMR : Carboxamide carbonyl signals (δ ~165–170 ppm) shift based on substituent electronegativity .
- IR spectroscopy : Amide C=O stretch (~1680 cm⁻¹) confirms successful coupling .
Q. Advanced: What computational methods predict metabolic stability of fluorinated analogs?
- In silico tools : Use Schrödinger’s MetaSite or ADMET Predictor to identify vulnerable sites (e.g., para-fluorine on benzyl group) for oxidative metabolism .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. Basic: How is enantiomeric purity assessed if chiral centers are present?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Circular dichroism (CD) : Compare experimental spectra with DFT-calculated curves for absolute configuration .
Q. Advanced: What strategies resolve discrepancies between computational docking and experimental IC50 values?
- Molecular dynamics (MD) simulations : Assess binding pose stability over 100+ ns trajectories (e.g., GROMACS).
- Free energy calculations : Apply MM-PBSA/GBSA to quantify enthalpy/entropy contributions .
- Crystal structure validation : Compare docking poses with experimentally determined X-ray structures (if available) .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-18-7-4-6-17(13-18)28-21(15-9-11-24-12-10-15)20(26-27-28)22(29)25-14-16-5-2-3-8-19(16)23/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBCOROXUPGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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